What is the mechanism of action of 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
What is the mechanism of action of 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
An In-Depth Technical Guide to the Mechanistic Pharmacology of the Imidazo[1,2-a]pyrimidine Scaffold
Preamble: A Note on the Target Scaffold
The specific molecule, 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, is not extensively characterized in publicly accessible scientific literature. However, its core structure, imidazo[1,2-a]pyrimidine, represents a "privileged scaffold" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that are capable of binding to a wide range of distinct biological targets, thereby exhibiting diverse pharmacological activities. This guide, therefore, provides a comprehensive overview of the established and emerging mechanisms of action for the broader class of imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine derivatives. This approach offers a robust and scientifically grounded perspective on the likely biological activities of novel derivatives based on this versatile core.
Modulation of GABA-A Receptors: The Anxiolytic and Sedative-Hypnotic Axis
One of the most well-established mechanisms of action for the imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffold is the modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4][5] These receptors are ligand-gated chloride ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[3][6]
Mechanism of Action: Positive Allosteric Modulation
Derivatives of this scaffold typically act as positive allosteric modulators (PAMs) at the benzodiazepine (BZ) binding site, which is located at the interface between the α and γ subunits of the pentameric GABA-A receptor.[6][7] By binding to this site, these compounds do not open the chloride channel directly but enhance the effect of the endogenous ligand, GABA. This potentiation of GABAergic signaling leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability. This cascade of events is the foundation for the anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties associated with these compounds.[6]
A key area of research has been the development of subtype-selective modulators. The diverse physiological effects of benzodiazepines have been mapped to different GABA-A receptor α subunits. For instance, the α1 subunit is primarily associated with sedation, while the α2 and α3 subunits are linked to anxiolytic effects.[6][8] Consequently, medicinal chemistry efforts have focused on designing imidazo[1,2-a]pyrimidine derivatives with functional selectivity for α2/α3 subtypes to achieve anxiolysis with minimal sedative side effects.[4][6][8]
Caption: ATP-Competitive Protein Kinase Inhibition by Imidazo[1,2-a]pyrimidines.
Spectrum of Kinase Targets and Representative Data
| Target Kinase | Compound Class | Activity (IC50) | Therapeutic Area |
| c-KIT | 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | Nanomolar range | Gastrointestinal Stromal Tumors |
| IGF-1R | 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivatives | Potent and selective | Cancer |
| FLT3-ITD | Imidazo[1,2-a]pyridine-pyridine derivatives | Sub-micromolar range | Acute Myeloid Leukemia |
| DYRK1A / CLK1 | Imidazo[1,2-a]pyridine derivatives | 0.7 - 2.6 µM | Alzheimer's Disease |
| CDK2 | Imidazo[1,2-b]pyridazine derivatives | Potent and selective | Cancer |
Key Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
Objective: To quantify the inhibitory activity of a compound against a specific protein kinase by measuring the amount of ADP produced.
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Reaction Setup: In a 384-well plate, combine the kinase, the kinase-specific substrate peptide, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
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Kinase Reaction: Incubate the plate at room temperature (e.g., for 1 hour) to allow the kinase reaction to proceed.
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ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
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Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes.
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Signal Measurement: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
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Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Inhibition of Phosphodiesterases (PDEs): A Cardiotonic and Anti-inflammatory Avenue
Certain imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), a family of enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). [9][10]
Mechanism of Action: Augmenting Cyclic Nucleotide Signaling
By inhibiting PDE enzymes, these compounds prevent the breakdown of cAMP and/or cGMP. The resulting increase in intracellular cyclic nucleotide concentrations activates downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG). The specific physiological outcome depends on the tissue and the PDE isoform being inhibited.
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PDE3 Inhibition: In cardiac muscle, inhibiting PDE3 increases cAMP levels, leading to PKA activation, phosphorylation of calcium channels, and a subsequent increase in cardiac contractility (positive inotropic effect). This is a therapeutic strategy for congestive heart failure. [10]* PDE4 Inhibition: PDE4 is prominent in inflammatory cells. Its inhibition elevates cAMP, which has broad anti-inflammatory effects, including the suppression of cytokine production. [9]
Representative Data
| Compound | Target | Activity (IC50) | Therapeutic Application |
| E-1020 | PDE III | Potent and selective | Congestive Heart Failure |
| L19 | PDE4 | 0.48 ± 0.02 µM | Inflammatory Diseases |
| PTC-209 | PDE4 | 4.78 ± 0.08 µM | Lead compound for PDE4 inhibitors |
Emerging and Other Mechanisms of Action
The structural versatility of the imidazo[1,2-a]pyrimidine scaffold continues to yield derivatives with novel mechanisms of action.
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Aldehyde Dehydrogenase (ALDH) Inhibition: Novel imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of ALDH1A3. [11]This enzyme is overexpressed in glioblastoma stem cells, and its inhibition represents a promising strategy to target these therapy-resistant cells. [11]* Antiviral Activity: Certain derivatives have shown activity against plant viruses like the pepper mild mottle virus (PMMoV) by directly interacting with and damaging the viral coat protein. [12]There is also research into their potential against human viruses like HIV and hepatitis C. [13]* Antifungal Activity: The scaffold is being explored for the development of new antifungal agents, with molecular docking studies suggesting they may act as inhibitors of the fungal enzyme CYP51, which is crucial for ergosterol biosynthesis. [14]* Anti-inflammatory Activity: Beyond PDE4 inhibition, some imidazo[1,2-a]pyrimidine derivatives have been shown to possess anti-inflammatory properties with some selectivity for COX-2. [5]
Conclusion
The 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine molecule belongs to a class of compounds built upon a remarkably versatile and pharmacologically "privileged" scaffold. The diverse mechanisms of action, ranging from the modulation of ion channels in the central nervous system to the inhibition of key enzymes in oncology and inflammatory diseases, underscore the significance of this chemical framework in modern drug discovery. The ability to fine-tune the biological activity through targeted chemical modifications ensures that the imidazo[1,2-a]pyrimidine core will remain a fertile ground for the development of novel therapeutics for years to come.
References
-
In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC. Available at: [Link]
-
Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors - PubMed. Available at: [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed. Available at: [Link]
-
Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed. Available at: [Link]
-
Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit - Oceanomics. Available at: [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed. Available at: [Link]
-
Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA A α2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders - ACS Publications. Available at: [Link]
-
Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives - PubMed. Available at: [Link]
-
Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders - PubMed. Available at: [Link]
-
Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABA A receptor modulators - PubMed. Available at: [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds - DergiPark. Available at: [Link]
-
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC. Available at: [Link]
-
Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies - Frontiers. Available at: [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Publishing. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications. Available at: [Link]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed. Available at: [Link]
-
Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. Available at: [Link]
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC. Available at: [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. Available at: [Link]
-
Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Inactivating Activities and Mechanism of Imidazo[1,2- c]pyrimidin-5(6 H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold - PubMed. Available at: [Link]
Sources
- 1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inactivating Activities and Mechanism of Imidazo[1,2- c]pyrimidin-5(6 H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
